molecular formula C28H49N8O18P3S B1240407 (R)-carnitinyl-CoA betaine

(R)-carnitinyl-CoA betaine

Cat. No. B1240407
M. Wt: 910.7 g/mol
InChI Key: BBRISSLDTUHWKG-PVMHLSDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-carnitinyl-CoA betaine is an ammonium betaine and a 3-hydroxy fatty acyl-CoA. It is a conjugate acid of a (R)-carnitinyl-CoA(3-).

Scientific Research Applications

Enzymatic Processes and Catalysis

The enzyme crotonobetainyl/gamma-butyrobetainyl-CoA:carnitine CoA-transferase (CaiB) catalyzes a critical step in carnitine metabolism. This process leads to the production of gamma-butyrobetaine and involves the enzyme binding to CoA and carnitinyl-CoA. The study of Escherichia coli CaiB provides insights into the structural and functional aspects of this enzyme, highlighting its role in the metabolism of carnitine and related compounds (Rangarajan et al., 2005).

Metabolic Pathways in Bacteria

In Rhizobium meliloti, a bacterium that forms symbiotic relationships with plants, genes essential for the catabolism of various betaines, including carnitine, are located on its symbiotic megaplasmid. This indicates a significant role for (R)-carnitinyl-CoA betaine in bacterial metabolism and its interactions with host plants (Goldmann et al., 1991).

Role in Fatty Acid Oxidation

Betaine, which relates to (R)-carnitinyl-CoA betaine, influences the enzyme activity and mRNA abundance for carnitine palmitoyltransferase I (CPT I) in liver and skeletal muscle. This enzyme is vital for fatty acid oxidation, and its regulation by betaine suggests an important interplay between betaine and carnitine in metabolic processes (Huang et al., 2009).

Influence on Carnitine Transport

The carnitine system, including (R)-carnitinyl-CoA betaine, plays a key role in maintaining homeostasis in acyl-CoA pools in cells. The OCTN3 transporter, found in peroxisomal membranes, is critical for the transport of carnitine derivatives, highlighting the importance of these compounds in cellular metabolism and transport processes (Lamhonwah et al., 2005).

properties

Product Name

(R)-carnitinyl-CoA betaine

Molecular Formula

C28H49N8O18P3S

Molecular Weight

910.7 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate

InChI

InChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1

InChI Key

BBRISSLDTUHWKG-PVMHLSDZSA-N

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@H](C[N+](C)(C)C)O)O

SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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